Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate
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Overview
Description
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound features a nonanoate ester linked to a 3-phenyl-4,5-dihydroisoxazole moiety, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate, typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a common synthetic route involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form the desired isoxazole scaffold .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted synthesis can produce isoxazole-linked glycol-conjugates in good yield within 15-20 minutes at 110°C .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for base-catalyzed reactions, chloramine-T for oxidative dehydrogenation, and various metal catalysts for cycloaddition reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation with chloramine-T can yield 3,5-disubstituted isoxazole derivatives .
Scientific Research Applications
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By binding to these enzymes, the compound can exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Isoxazole: Known for their biological activities, including antimicrobial and antioxidant properties.
Pyrazole Derivatives: Exhibit a wide range of medicinal properties, such as antiviral and anticancer activities.
Uniqueness
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate is unique due to its specific structure, which combines a nonanoate ester with a phenyl-substituted isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
394724-67-5 |
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Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate |
InChI |
InChI=1S/C19H27NO3/c1-22-19(21)14-10-5-3-2-4-9-13-17-15-18(20-23-17)16-11-7-6-8-12-16/h6-8,11-12,17H,2-5,9-10,13-15H2,1H3 |
InChI Key |
XWCYRXIJUSFEDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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